1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin
Overview
Description
1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin is a polychlorinated derivative of dibenzo-p-dioxin . It is a toxic compound that has been detected in domestic meat and poultry . It is a subclass of dioxins, which includes 75 congeners .
Molecular Structure Analysis
The structure of 1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin consists of two benzene rings joined by two oxygen bridges . In this compound, chlorine atoms are attached to this structure at positions 1, 2, 3, 4, 6, and 8 .Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : Synthesis of various polychlorinated dibenzo-p-dioxin isomers, including hexachlorodibenzo-p-dioxins, has been achieved through micro-scale pyrolysis of different polychlorophenates. This method allowed the production of these compounds without the need for actual isolation, making it a safer approach for generating these toxic materials (Buser, 1975).
Identification Techniques : Advanced techniques like oxygen negative chemical ionization mass spectrometry, gas chromatography, and high-pressure liquid chromatography have been utilized for the specific identification of hexachlorodibenzo-p-dioxin isomers. These methods are crucial for detecting and analyzing the presence of these compounds in environmental samples (Miles, Gurprasad, & Malis, 1985).
Environmental Impact and Biodegradation
Toxicity and Carcinogenicity : 1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin, as part of the larger group of dioxins, has been linked to various health issues. Dioxins like TCDD have been classified as carcinogens due to their ability to cause cancer in both humans and animals. This classification is based on evidence from industrial cohorts and animal studies, as well as mechanistic information involving the aryl hydrocarbon receptor (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).
Biodegradation : Sphingomonas wittichii RW1, a bacterium, has demonstrated the ability to catabolize hexachlorodibenzo-p-dioxin. This discovery is significant for environmental remediation as it opens up the possibility of using bacteria to degrade these toxic compounds in polluted areas (Nam, Kim, Schmidt, & Chang, 2006).
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,6,8-hexachlorodibenzo-p-dioxin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O2/c13-3-1-4(14)10-5(2-3)19-11-8(17)6(15)7(16)9(18)12(11)20-10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMALTUQZEIFHJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074064 | |
Record name | 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin | |
CAS RN |
58200-67-2 | |
Record name | 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6,8-HEXACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFV052UBPN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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